5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one
Overview
Description
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one, also known as 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one, is a useful research compound. Its molecular formula is C19H14F2N6O and its molecular weight is 380.359. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Research
This compound has been used in the study of human heat shock protein 90 (HSP90) in complex with other compounds . The research focused on the contribution of protein dynamics to the binding thermodynamics and kinetics of drug-like compounds .
Antifungal Applications
According to a source, this compound is a pyrimidine fungicide and a sterol demethylation inhibitor . It has systemic properties and is active against many plant pathogenic fungi .
LED Technology
The term “LT-673” is also associated with a product from ams OSRAM, which is a high-quality SMT LED with an integrated reflector . This LED is used in various applications, including automotive and mobility ambient lighting .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have been synthesized and screened for their in vitro cytotoxic activity against various cell lines .
Coordination Polymers
Compounds with a similar 1,2,4-triazolyl structure have been used in the synthesis of coordination polymers, which have interesting fluorescence properties .
Agricultural Use
The compound is used in agriculture for the treatment of powdery mildew in barley and wheat . It can also be used to prevent diseases in fruit trees caused by powdery mildew and black spot fungus .
properties
IUPAC Name |
7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one | |
CAS RN |
1207454-56-5 | |
Record name | BMN-673 (Racemic) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Q & A
Q1: What is the therapeutic target of LT-673 and what is its mechanism of action?
A1: LT-673 is a poly (ADP-ribose) polymerase (PARP) inhibitor. [] While the exact mechanism of action is not described in the provided abstracts, PARP inhibitors are known to block the PARP enzymes involved in DNA repair, particularly in cells with defects in other DNA repair pathways. This leads to the accumulation of DNA damage and ultimately cell death.
Q2: What is the structural characterization of LT-673?
A2: The provided research articles mention a specific salt form of LT-673: the tosylate salt of (8S, 9R) -5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one. [] The research describes its characterization through various spectroscopic techniques, including:
- Solid-state NMR: Peaks at values of 143.2, 136.0, 131.8, 123.9, 112.2, 105.2 and 100.3 ppm ± 0,2 ppm. []
- X-ray powder diffraction: Characteristic peaks expressed in d-values (Å) 11.9, 5.9, 4.9, 4.4, 4.3, 3.9 and 3.7. [] The X-ray powder diffractometry chart also shows peaks at the following 2θ angles: 7.4, 15.1, 18.1, 20.1, 20.4, 22.6 and 24.0. []
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